5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

aldose reductase inhibition diabetic complications rhodanine SAR

This compound is a strategic 5-arylidene-2-thioxo-1,3-thiazolidin-4-one with three non-interchangeable features: a 4-isobutoxy-1-naphthyl substituent (fragment LogP ~4.77), an unsubstituted N-3 position for hydrogen bonding and synthetic expansion, and a 2-thioxo core that QSAR confirms is superior to 2,4-dioxo analogs for aldose reductase inhibition. Procure as a baseline scaffold for N-3 acetic acid chain installation (enabling 12–21× potency gains) or as a matched partner for head-to-head profiling against 2,4-dioxo and alkoxy-variant analogs in diabetic complication programs.

Molecular Formula C18H17NO2S2
Molecular Weight 343.5 g/mol
Cat. No. B10809460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC18H17NO2S2
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)S3
InChIInChI=1S/C18H17NO2S2/c1-11(2)10-21-15-8-7-12(13-5-3-4-6-14(13)15)9-16-17(20)19-18(22)23-16/h3-9,11H,10H2,1-2H3,(H,19,20,22)/b16-9-
InChIKeyRUWRGCBVNSGDSC-SXGWCWSVSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one: Structural Identity, Compound Class, and Procurement Context


5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (molecular formula C₁₈H₁₇NO₂S₂, MW 343.47) is a 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative featuring a 4-isobutoxy-1-naphthyl substituent at the exocyclic 5-methylene position and an unsubstituted N-3 position. The rhodanine scaffold (2-thioxo-1,3-thiazolidin-4-one) is a recognized privileged structure in medicinal chemistry, exhibiting selective affinity toward multiple enzymatic targets including aldose reductase (ALR2), β-lactamase, HCV NS3 protease, and histone acetyltransferase [1]. This specific compound is currently catalogued as a research-grade screening compound available from commercial suppliers; no peer-reviewed primary biological evaluation of this exact molecule has been identified in the public domain as of the search date. Consequently, the evidence presented herein draws on data from structurally proximal analogs within the 5-arylidene-2-thioxo-4-thiazolidinone class to establish a rational basis for selection.

Why In-Class Substitution of 5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one Carries Scientific Risk


Rhodanine derivatives are not functionally interchangeable. Three structural features of this compound combinatorially determine its biological profile in ways that cannot be replicated by arbitrary in-class analogs: (i) the 4-isobutoxy substituent on the naphthyl ring, which modulates lipophilicity and steric occupancy within hydrophobic enzyme pockets—the ACD/LogP of the 2-isobutoxynaphthalene fragment is 4.77, representing an increase of approximately 1.47 log units over unsubstituted naphthalene (LogP ~3.30) ; (ii) the 2-thioxo (C=S) group, which Fujita-Ban QSAR analysis has demonstrated contributes significantly higher aldose-reductase inhibitory activity compared to the corresponding 2,4-dioxo (C=O) analogs [1]; and (iii) the unsubstituted N-3 position, which preserves a free NH for hydrogen-bond donor interactions while retaining a synthetic handle for subsequent acetic acid chain installation—a modification that the Maccari group has shown can shift ALR2 inhibitory potency from the micromolar to the submicromolar or nanomolar range [2]. Substituting any one of these features with a different alkoxy chain length, a 2,4-dioxo core, or an N-3-blocked analog would generate a compound with a materially different activity profile.

Quantitative Differentiation Evidence for 5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one Relative to Its Closest Structural Analogs


Aldose Reductase (ALR2) Inhibitory Potency: 2-Thioxo Core vs. 2,4-Dioxo Core in 1-Naphthylmethylene Series

The target compound incorporates the 2-thioxo-4-thiazolidinone (rhodanine) core, which has been quantitatively demonstrated to be superior to the 2,4-dioxo (thiazolidinedione) core for aldose reductase inhibition. In the 1-naphthyl-substituted N-3 acetic acid series reported by Fresneau et al., 2-thioxo derivatives achieved IC₅₀ ≅ 10 nM against bovine lens ALR2, comparable to the clinically used ARI Epalrestat [1]. A subsequent Fujita-Ban QSAR analysis by Soni et al. confirmed that the 2-thioxo pharmacophore makes the highest activity contribution for ALR2 inhibition among the structural variants examined, outperforming the 2,4-dioxo analogs [2]. While the target compound lacks the N-3 acetic acid chain present in the Fresneau compounds, it retains the 2-thioxo core and the 1-naphthylmethylene motif that were identified as critical for high-potency ALR2 engagement.

aldose reductase inhibition diabetic complications rhodanine SAR 2-thioxo vs 2,4-dioxo

Lipophilicity Differentiation: Isobutoxy-Naphthyl vs. Unsubstituted Naphthyl Moiety

The 4-isobutoxy substituent on the naphthyl ring of the target compound represents a critical physicochemical differentiator relative to the simplest comparator, 5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS 65562-51-8; CHEMBL457747). The ACD/LogP of the 2-isobutoxynaphthalene fragment is 4.77 , compared to naphthalene (LogP ~3.30). This LogP increment of ~1.47 units translates to a predicted 30-fold increase in octanol-water partition coefficient for the aryl portion. In the context of ALR2 inhibitor design, Soni et al. explicitly demonstrated that hydrophobic properties of substituents play major roles in receptor binding [1], and the Maccari group noted that phenoxy-, benzyloxy-, and naphthyl moieties in the 5-arylidene portion are favorable for ALR2 inhibitory activity [2]. The isobutoxy group is expected to enhance membrane permeability and hydrophobic pocket occupancy relative to the unsubstituted naphthyl analog.

lipophilicity membrane permeability logP naphthyl substitution drug-likeness

N-3 Unsubstituted Scaffold: Preserved Derivatization Potential vs. Pre-Functionalized Analogs

The target compound bears an unsubstituted N-3 position (free NH), distinguishing it from N-3 acetic acid derivatives such as epalrestat and the Fresneau series compounds. The Maccari et al. 2011 study provides direct comparative data for this structural feature: in the N-unsubstituted 2-thioxo-4-thiazolidinone series, compound 4f (5-(naphthalen-1-ylmethylene)-2-thioxothiazolidin-4-one, the closest published analog to the target compound) exhibited an IC₅₀ of 2.27 μM against bovine lens ALR2 [1]. By contrast, N-3 acetic acid-substituted analogs (compounds 3b–e) achieved IC₅₀ values of 0.11–0.19 μM, representing a 12- to 21-fold potency gain [1]. This data establishes that the N-unsubstituted scaffold of the target compound serves as a viable starting point that can be predictably advanced toward submicromolar potency through N-3 functionalization—an option unavailable with pre-derivatized N-3-substituted analogs.

N-3 substitution synthetic derivatization SAR expansion rhodanine scaffold hit-to-lead

Isobutoxy Chain Length: Predicted Pharmacokinetic Differentiation from Shorter Alkoxy Analogs

The isobutoxy (–O–CH₂–CH(CH₃)₂) substituent at the naphthyl 4-position offers a branched four-carbon alkoxy chain that differentiates the target compound from analogs bearing shorter linear alkoxy substituents (e.g., methoxy, ethoxy). In the broader context of rhodanine SAR, the Hansch analysis by Soni et al. established that hydrophobic substituent properties are major determinants of ALR2 binding [1]. The branched isobutoxy group provides greater steric bulk (molar refractivity contribution ~22.4 cm³/mol for –O-iBu vs ~7.9 cm³/mol for –OMe and ~12.5 cm³/mol for –OEt) [2], which may confer enhanced selectivity through steric exclusion of off-target aldo-keto reductase family members such as aldehyde reductase (ALR1). Additionally, the branched alkyl chain is predicted to exhibit greater metabolic stability toward O-dealkylation compared to linear n-butoxy analogs, a property noted in related alkoxy-substituted naphthyl pharmacophores .

alkoxy chain optimization metabolic stability steric shielding rhodanine analog comparison

Evidence-Based Application Scenarios for 5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one in Research and Preclinical Screening


ALR2-Focused Screening Libraries for Diabetic Complication Drug Discovery

The compound is most rationally deployed as a member of a focused screening set targeting aldose reductase (ALR2/AKR1B1), where its 2-thioxo core and 1-naphthylmethylene motif align with the pharmacophore features identified as critical for high-potency ALR2 inhibition [1]. With its N-3 unsubstituted scaffold (baseline IC₅₀ ~2.27 μM for the closest characterized analog), it serves as a starting point for SAR expansion through N-3 acetic acid chain installation—a modification that Maccari et al. demonstrated can improve potency by 12- to 21-fold into the submicromolar range . Further optimization along the lines established by Fresneau et al. can potentially drive potency to the nanomolar level (IC₅₀ ≅ 10 nM) [1]. This compound is suitable for biochemical ALR2 inhibition assays using bovine lens or recombinant human enzyme preparations with NADPH oxidation readout.

Comparative Physicochemical Profiling of Alkoxy-Substituted Rhodanine Derivatives

The 4-isobutoxy substituent provides a defined lipophilicity increment (fragment ACD/LogP contribution ~4.77 vs naphthalene ~3.30) [1], making this compound valuable for systematic studies correlating alkoxy chain architecture with membrane permeability, metabolic stability, and target engagement. Procurement of this compound alongside its unsubstituted naphthyl analog (CAS 65562-51-8) and variants bearing methoxy, ethoxy, or benzyloxy substituents enables head-to-head comparative profiling of logP-dependent cellular uptake, CYP450 metabolic stability, and ALR2/ALR1 selectivity. Such panels are directly relevant to lead optimization programs in diabetic complication therapeutics.

Reagent for 2-Thioxo vs. 2,4-Dioxo Pharmacophore Comparison Studies

The Soni et al. Fujita-Ban analysis established quantitative evidence that 2-thioxo-4-oxo-3-thiazolidinyl pharmacophores are significantly more conducive to ALR2 inhibition than their 2,4-dioxo counterparts [1]. This compound, as a 2-thioxo derivative, can be deployed alongside matched 2,4-dioxo (thiazolidinedione) analogs in parallel biochemical profiling experiments to validate and extend these QSAR findings. Such studies are of direct relevance to academic groups and pharmaceutical discovery teams evaluating the rhodanine scaffold for enzyme inhibition programs beyond ALR2, including targets such as PTP1B, HCV NS3 protease, and bacterial Mur ligases.

N-3 Derivatization Platform for Focused Chemical Library Synthesis

The free N-3 position of this compound is a strategic synthetic asset. The Maccari group demonstrated that N-3 functionalization with an acetic acid chain transforms N-unsubstituted rhodanines from micromolar to submicromolar ALR2 inhibitors [1]. This compound can serve as a common intermediate for parallel synthesis of N-3 alkylated, acylated, or carboxymethylated derivatives, enabling rapid generation of small, focused libraries for structure-activity relationship exploration. The commercial availability of the precursor aldehyde (4-isobutoxy-1-naphthaldehyde, CAS 700858-96-4) further supports scalable analog synthesis via Knoevenagel condensation with variously N-substituted rhodanine cores.

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